![molecular formula C6H6FNO3S B2795141 4-Methoxypyridine-2-sulfonyl fluoride CAS No. 2228189-29-3](/img/structure/B2795141.png)
4-Methoxypyridine-2-sulfonyl fluoride
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Overview
Description
4-Methoxypyridine-2-sulfonyl fluoride is a chemical compound with the molecular weight of 191.18 . It is used in laboratory chemicals .
Synthesis Analysis
Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . The synthesis of fluorinated pyridines has been achieved through various methods, including the Umemoto reaction and the Balts-Schiemann reaction .Molecular Structure Analysis
The IUPAC name for 4-Methoxypyridine-2-sulfonyl fluoride is the same as its common name . The InChI code for this compound is 1S/C6H6FNO3S/c1-11-5-2-3-8-6 (4-5)12 (7,9)10/h2-4H,1H3 .Chemical Reactions Analysis
Sulfonyl fluorides have been synthesized through various methods, including fluoride–chloride exchange from the corresponding sulfonyl chlorides, conjugate addition, electrophilic fluorination of thiols, anodic oxidative fluorination, and SO2 insertion/fluorination . Direct fluorosulfonylation by using FSO2-containing reagents represents a concise and effective approach for C–SO2F bond formation .Physical And Chemical Properties Analysis
4-Methoxypyridine-2-sulfonyl fluoride is a powder with a purity of 95%. It should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Synthetic Chemistry Applications
One of the primary applications of compounds similar to 4-Methoxypyridine-2-sulfonyl fluoride is in synthetic chemistry, where they serve as precursors or intermediates in the synthesis of complex molecules. For instance, compounds like 2-chloro-4-methoxypyridine have been shown to be efficient precursors for pyridyne intermediates, demonstrating the utility of methoxypyridine derivatives in synthetic routes (Walters & Shay, 1995).
Radiochemistry and Imaging
In radiochemistry, derivatives of methoxypyridine are used for the labeling of peptides and proteins with fluorine-18, a radioisotope of fluorine, for positron emission tomography (PET) imaging. This application is critical for the development of diagnostic tools and the study of biological pathways in vivo. For example, 1-[3-(2-[18F]fluoropyridin-3-yloxy)propyl]pyrrole-2,5-dione was designed for the prosthetic labeling of peptides and proteins, showcasing the importance of fluoropyridine-based reagents in medical imaging (de Bruin et al., 2005).
Novel Probes for Biological Applications
Moreover, methoxypyridine derivatives serve as building blocks in the creation of fluorescence probes for biological research. The modification of the BODIPY fluorophore with a methoxy group has led to the development of highly sensitive and selective probes for nitric oxide, a critical signaling molecule in biological systems. This research illustrates the role of methoxypyridine compounds in enhancing the properties of fluorescent probes for various biochemical applications (Gabe et al., 2006).
Mechanism of Action
Target of Action
It is known to be used in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of the Suzuki–Miyaura coupling reaction, the mode of action involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of the suzuki–miyaura coupling reaction, it contributes to the formation of carbon–carbon bonds , which are fundamental to many biochemical pathways.
Result of Action
In the context of the Suzuki–Miyaura coupling reaction, it contributes to the formation of carbon–carbon bonds , which are fundamental to the structure of many organic compounds.
Action Environment
It is known that the suzuki–miyaura coupling reaction, in which this compound is used, benefits from exceptionally mild and functional group tolerant reaction conditions .
Safety and Hazards
Future Directions
The future directions for the use of 4-Methoxypyridine-2-sulfonyl fluoride could involve its use in the synthesis of diverse functionalized sulfonyl fluorides, given the recent advances in the generation of fluorosulfonyl radicals . It could also find potential applications in the field of organic synthesis, chemical biology, drug discovery, and materials science .
properties
IUPAC Name |
4-methoxypyridine-2-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO3S/c1-11-5-2-3-8-6(4-5)12(7,9)10/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGSASQABKCTKHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxypyridine-2-sulfonyl fluoride |
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